8-羟基喹啉-5-磺酸二水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

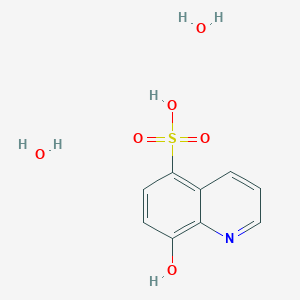

5-Quinolinesulfonic acid, 8-hydroxy-, dihydrate is a chemical compound that is widely used in scientific research. It is a sulfonic acid derivative of quinoline, which is a heterocyclic aromatic compound. The compound is also known as 8-hydroxyquinoline-5-sulfonic acid dihydrate. It is a white crystalline powder that is soluble in water and ethanol.

科学研究应用

共晶形成用于光谱学和电子学表征

8-羟基喹啉-5-磺酸 (HQS) 用于与其他化合物形成共晶,例如 5-氯-8-羟基喹啉 (CHQ)。此过程对于确定所得化合物的谱学和电子性质至关重要。共晶表现出电荷离域模式和二阶微扰能,这对理解分子之间的相互作用至关重要 .

抗菌和抗真菌应用

该化合物已被掺入聚(乙烯醇)/壳聚糖电纺材料中。这些材料,特别是与 Cu2+ 和 Fe3+ 离子络合时,表现出显着的抗菌和抗真菌活性。这使得它们适合于伤口敷料和感染局部治疗等应用 .

抗肿瘤活性

上述相同的电纺材料也显示出有希望的抗肿瘤活性。特别是这些材料的 Cu2+ 络合物对人宫颈 HeLa 肿瘤细胞表现出细胞毒性,表明其在癌症治疗中的潜在用途 .

金属离子检测的分析化学

8-羟基喹啉-5-磺酸二水合物用作分析化学中测定痕量金属的试剂。它既可用作前柱试剂,也可用作后柱试剂,用于金属离子的荧光检测,这在各种环境和生物学研究中至关重要 .

分子对接研究

该化合物参与分子对接研究,以预测与各种受体的相互作用。这在药物发现中尤为重要,因为了解结合亲和力和作用方式可以导致新药物的开发 .

消毒剂和防腐剂制造

由于其抗菌特性,8-羟基喹啉-5-磺酸二水合物用于消毒剂和防腐剂的制造。这些产品对于治疗轻微伤口和皮肤消毒以及紧急水净化情况至关重要 .

非线性光学和传感器开发

8-羟基喹啉的衍生物,包括 HQS,在非线性光学中用作光学开关。它们也用于电化学中的传感器开发,为检测各种化学物质提供有价值的工具 .

制药应用

该化合物的衍生物表现出广泛的药理活性,包括抗菌、抗癌、抗病毒和抗炎作用。这种多功能性使其在针对各种疾病的新药物开发中具有重要意义 .

安全和危害

未来方向

作用机制

Target of Action

8-Hydroxyquinoline-5-sulfonic acid dihydrate, also known as 5-Quinolinesulfonic acid, 8-hydroxy-, dihydrate, is a versatile organic compound that has a wide range of uses . It has been found to target both extracellular and intracellular pathogens . The compound has been reported to have a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities .

Mode of Action

The compound interacts with its targets through a variety of mechanisms. For instance, it has been reported to inhibit 2OG-dependent histone lysine demethylases (KDM) and fat mass and obesity associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase . It also acts as a ligand of AlkB, which belongs to the Fe (II)/2OG-dependent dioxygenase superfamily and oxidatively demethylates the DNA substrate .

Biochemical Pathways

The compound affects various biochemical pathways. For example, it is an effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . These enzymes play crucial roles in epigenetic processes, and their inhibition can lead to significant downstream effects.

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it may have good bioavailability

Result of Action

The compound’s action results in a variety of molecular and cellular effects. For instance, its inhibition of 2OG-dependent enzymes can lead to changes in gene expression and cellular metabolism . Additionally, its antimicrobial and anticancer activities suggest that it can kill or inhibit the growth of bacteria and cancer cells .

Action Environment

The action of 8-Hydroxyquinoline-5-sulfonic acid dihydrate can be influenced by various environmental factors. For example, its solubility in water suggests that it may be more effective in aqueous environments Furthermore, its stability and efficacy may be affected by factors such as pH, temperature, and the presence of other substances in the environment

属性

IUPAC Name |

8-hydroxyquinoline-5-sulfonic acid;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4S.2H2O/c11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7;;/h1-5,11H,(H,12,13,14);2*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJGYRFBAVRDEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00273979 |

Source

|

| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00273979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89614-03-9 |

Source

|

| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00273979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-((3aR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B1337511.png)

![1-Propanamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1337531.png)

![Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B1337536.png)